molecular formula C30H36O6 B1265204 Lespeflorin B4

Lespeflorin B4

Cat. No.: B1265204
M. Wt: 492.6 g/mol
InChI Key: HPUMCKZHBQPWBN-URLMMPGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lespeflorin B4 is a trihydroxyflavanone that is (2S)-flavanone substituted by hydroxy groups at positions 3, 5, 7 and 4' and prenyl groups at positions 6, 8 and 3'. Isolated from the roots of Lespedeza floribunda, it acts as a melanin synthesis inhibitor. It has a role as a metabolite and a melanin synthesis inhibitor. It is a member of dihydroflavonols, a tetrahydroxyflavanone, a secondary alpha-hydroxy ketone and a member of 4'-hydroxyflavanones. It derives from a (2S)-flavanone.

Properties

Molecular Formula

C30H36O6

Molecular Weight

492.6 g/mol

IUPAC Name

(2R,3R)-3,5,7-trihydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-6,8-bis(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C30H36O6/c1-16(2)7-10-19-15-20(11-14-23(19)31)29-28(35)27(34)24-26(33)21(12-8-17(3)4)25(32)22(30(24)36-29)13-9-18(5)6/h7-9,11,14-15,28-29,31-33,35H,10,12-13H2,1-6H3/t28-,29+/m0/s1

InChI Key

HPUMCKZHBQPWBN-URLMMPGGSA-N

Isomeric SMILES

CC(=CCC1=C(C=CC(=C1)[C@@H]2[C@H](C(=O)C3=C(C(=C(C(=C3O2)CC=C(C)C)O)CC=C(C)C)O)O)O)C

Canonical SMILES

CC(=CCC1=C(C=CC(=C1)C2C(C(=O)C3=C(C(=C(C(=C3O2)CC=C(C)C)O)CC=C(C)C)O)O)O)C

Origin of Product

United States

Q & A

Q. What are the standard analytical techniques for confirming the purity and structural integrity of Lespeflorin B4 in synthetic chemistry research?

  • Methodological Answer : Researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C), high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. Elemental analysis is critical for verifying empirical formulas. Ensure characterization data align with literature values for known compounds, and provide full spectral details in supplementary materials for peer validation .

Q. How should researchers design initial experiments to isolate this compound from natural sources while minimizing degradation?

  • Methodological Answer : Use cold extraction methods (e.g., methanol/water at 4°C) to preserve labile functional groups. Employ flash chromatography with polar solvents for preliminary separation, followed by lyophilization to avoid thermal degradation. Document solvent ratios, temperature, and time parameters rigorously to ensure reproducibility .

Q. What statistical considerations are essential when analyzing dose-response relationships of this compound in preliminary bioactivity assays?

  • Methodological Answer : Use non-linear regression models (e.g., log-dose vs. response) to calculate EC₅₀/IC₅₀ values. Include at least three independent replicates per concentration to account for biological variability. Apply ANOVA with post-hoc tests (e.g., Tukey’s) for group comparisons, and report confidence intervals .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported binding affinities of this compound across different protein targets?

  • Methodological Answer : Conduct comparative assays under standardized conditions (e.g., buffer pH, temperature, and ionic strength). Validate binding via orthogonal methods (e.g., surface plasmon resonance [SPR] and isothermal titration calorimetry [ITC]). Cross-reference structural data (e.g., X-ray crystallography) to identify conformation-dependent interactions .

Q. What methodological approaches are recommended to resolve contradictions in reported bioactivity data of this compound across different in vitro models?

  • Methodological Answer : Perform systematic sensitivity analyses to identify confounding variables (e.g., cell line-specific expression of transporters or metabolizing enzymes). Use knockout models or siRNA silencing to isolate target pathways. Meta-analyze existing data to identify trends obscured by experimental variability .

Q. How should researchers optimize the experimental design of pharmacokinetic studies for this compound to account for interspecies variability?

  • Methodological Answer : Use allometric scaling to adjust dosages between species (e.g., murine vs. primate models). Incorporate radiolabeled analogs (e.g., ¹⁴C-Lespeflorin B4) for precise tracking of absorption and distribution. Validate assays using species-specific plasma protein binding coefficients .

Q. What strategies are effective for elucidating the metabolic pathways of this compound in hepatic microsomal assays?

  • Methodological Answer : Combine ultra-high-performance liquid chromatography (UHPLC) with high-resolution tandem MS (HR-MS/MS) to identify phase I/II metabolites. Use recombinant cytochrome P450 isoforms to map specific enzymatic contributions. Cross-validate findings with in silico docking simulations to predict metabolic hotspots .

Data Presentation and Reproducibility

Q. How should researchers structure supplementary materials to ensure reproducibility of this compound studies?

  • Methodological Answer : Include raw spectral data (NMR, MS), chromatograms (HPLC/UHPLC), and crystallographic files (CIF) in supplementary files. Annotate experimental protocols with step-by-step videos or flowcharts. Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles .

Q. What guidelines should be followed when reporting negative or inconclusive results in this compound research?

  • Methodological Answer : Disclose all experimental parameters (e.g., solvent batches, equipment calibration dates) to contextualize outcomes. Use Bayesian statistical frameworks to quantify uncertainty. Publish in journals supporting "negative results" sections to mitigate publication bias .

Ethical and Interdisciplinary Considerations

Q. How can researchers ethically address potential conflicts between proprietary data and open-access requirements in collaborative studies on this compound?

  • Methodological Answer :
    Draft material transfer agreements (MTAs) specifying data-sharing boundaries. Use embargo periods for sensitive findings while depositing anonymized datasets in public repositories (e.g., Zenodo). Cite prior art transparently to avoid intellectual property disputes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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